
N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as CPB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in medical research. CPB is a benzofuran derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's unique chemical structure has shown promise in various scientific studies, including its use as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, while not directly referenced in available literature, is structurally related to compounds that have been studied for their interesting molecular configurations and hydrogen bonding capabilities. For example, studies on compounds with phenyl and chlorophenyl rings, similar to the structure , have shown that their molecular structure is stabilized by intermolecular hydrogen bonds. These bonds involve the OH groups of carboxylic acid moieties, the carbonyl O atoms, and the Cl atoms of chlorophenyl groups, along with hydrogen bonds between amino N atoms and carbonyl O atoms of benzamide moieties (Palmer, Richards, & Lisgarten, 1995).
Antimicrobial Properties
Research on structurally related compounds, such as thiourea derivatives with chlorophenyl groups, has demonstrated significant antimicrobial properties. These properties are particularly notable against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. The anti-pathogenic activity of these compounds suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial Screening
A series of innovative derivatives, including those with benzofuran-2-yl groups, have been synthesized and screened for in-vitro antibacterial activity against various pathogenic microorganisms. These studies indicate the potential of benzofuran derivatives for antibacterial applications, suggesting a similar utility for compounds like N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (Idrees, Kola, & Siddiqui, 2019).
Polymerization and Material Science Applications
Investigations into related compounds have explored their utility in initiating room-temperature radical polymerization of bismaleimide, a feature that could be critical for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications. This highlights the potential of N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide in material science, particularly in the formulation of novel polymeric materials with enhanced thermal and mechanical properties (Baek, Ferguson, & Tan, 2003).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c26-18-11-7-12-19(16-18)27-25(30)24-23(20-13-4-5-14-21(20)31-24)28-22(29)15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFQUWZOGPMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

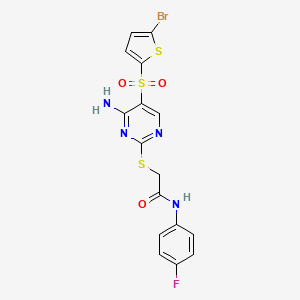

![N-naphthalen-1-yl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2434198.png)
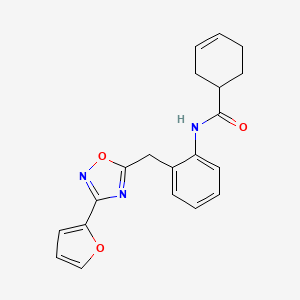
![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)
![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)
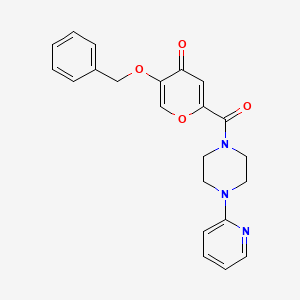
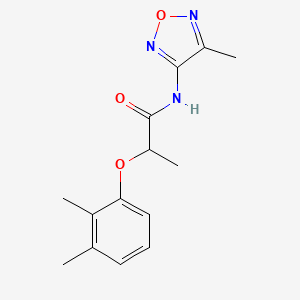
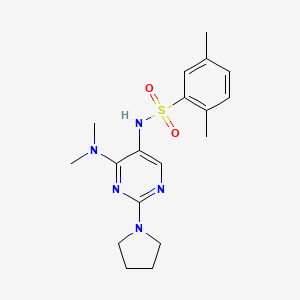
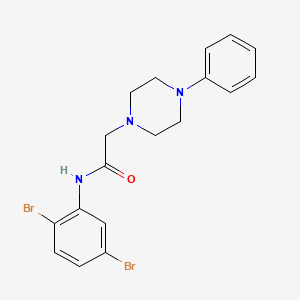
![3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)